3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine spectroscopic data (NMR, IR, MS)
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 3-bromo-4-amino-7-azaindole). As a critical heterocyclic building block in medicinal chemistry and drug discovery, precise structural confirmation is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The spectral data herein are presented based on established principles of spectroscopy and analysis of structurally related analogs. This guide is designed for researchers, chemists, and quality control professionals who require a robust framework for identifying and verifying this compound.
Molecular Structure and Overview
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine has the molecular formula C₇H₆BrN₃ and a molecular weight of approximately 212.05 g/mol . The structure comprises a 7-azaindole core, which is a fusion of a pyridine and a pyrrole ring. The strategic placement of a bromine atom at the C3 position and an amine group at the C4 position makes it a versatile intermediate for further chemical modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The following sections detail the predicted proton (¹H) and carbon (¹³C) NMR spectra.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The electron-donating amino (-NH₂) group at C4 significantly influences the chemical shifts of the pyridine ring protons (H5 and H6), causing them to appear at a higher field (lower ppm) compared to the unsubstituted 7-azaindole core.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 - 12.0 | Broad Singlet | - | H1 (Pyrrole N-H) |
| ~7.85 | Doublet | ~5.5 | H6 |
| ~7.50 | Singlet | - | H2 |
| ~6.60 | Doublet | ~5.5 | H5 |
| ~6.0 - 6.5 | Broad Singlet | - | -NH₂ |
Causality and Interpretation:
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H1 (Pyrrole N-H): This proton is acidic and often appears as a broad singlet in the downfield region. Its chemical shift can be highly dependent on solvent and concentration.
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H6 and H5: These two protons on the pyridine ring form an AX spin system and appear as doublets. The strong electron-donating effect of the C4-amino group shields these protons, shifting them upfield. H5 is shifted more significantly due to its ortho position relative to the amine.
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H2: This proton on the pyrrole ring is adjacent to the bromine-substituted carbon and the pyrrole nitrogen. It is expected to appear as a singlet.
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-NH₂ Protons: The amine protons typically appear as a broad singlet. The chemical shift can vary with temperature, solvent, and concentration due to hydrogen bonding and exchange rates.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C7a |
| ~148.5 | C6 |
| ~145.0 | C4 |
| ~127.0 | C2 |
| ~113.0 | C5 |
| ~110.0 | C3a |
| ~93.0 | C3 |
Causality and Interpretation:
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C4, C6, C7a: The carbons of the pyridine ring are significantly affected by the amine substituent. C4, directly attached to the nitrogen, is highly deshielded, as is the para-positioned C6.
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C3: The carbon atom directly bonded to the bromine (C3) is expected to appear at a relatively high field (~93 ppm) due to the "heavy atom effect" of bromine.
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C2, C3a, C5: These carbons are assigned based on typical values for the 7-azaindole scaffold, adjusted for the electronic effects of the bromo and amino substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is expected to be dominated by absorptions from the N-H bonds of the amine and pyrrole groups and the aromatic ring vibrations. The IR data for the closely related 3-bromo-1H-pyrrolo[2,3-b]pyridine provides a strong reference for the core ring system's vibrations.[1]
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3300 - 3100 | N-H Stretch | Pyrrole Ring |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1650 - 1580 | C=C and C=N Ring Stretching | Aromatic Rings |
| 1640 - 1610 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 850 - 750 | C-H Out-of-Plane Bending | Aromatic Ring |
| 600 - 500 | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 211 / 213 | [M]⁺ | Molecular Ion. The presence of a ~1:1 ratio for the M and M+2 peaks is the characteristic isotopic signature of a monobrominated compound. |
| 132 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for aryl bromides. |
| 105 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole or pyridine ring. |
Causality and Interpretation: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 211 and 213 (for the respective isotopes), confirming the presence of a single bromine atom. The primary fragmentation is expected to be the loss of the bromine atom.[1]
Standard Experimental Protocols
The following are self-validating, field-proven protocols for acquiring high-quality spectroscopic data for 7-azaindole derivatives.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) for data acquisition.[2]
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¹H NMR Acquisition:
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Tune and shim the instrument to the sample.
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Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol (ATR Method)
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Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
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Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.
Mass Spectrometry Protocol (ESI Method)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and its characteristic isotopic pattern. Analyze for common fragments.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]
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Mondal, B., et al. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]
